N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-15-4-6-16(7-5-15)21-17(24)13-23-18(25)12-14(2)20-19(23)22-8-10-26-11-9-22/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDJYVVOHSCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Substitution reactions:
Acetylation: The final step might involve acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the ethyl group to a carboxylic acid.
Reduction: Reduction of the carbonyl group in the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological effect. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidinone-Morpholine Frameworks
Key structural analogs include:
Key Observations :
- Morpholine vs. Triazole: VUAA1 () replaces the morpholine-pyrimidinone core with a triazole-thioacetamide structure, which is associated with calmodulin modulation but lacks the pyrimidinone’s hydrogen-bonding capacity.
Melting Points and Stability
- The target compound’s analogs exhibit melting points >250°C (e.g., 273–275°C for 8c ), suggesting high thermal stability typical of pyrimidinone derivatives.
- Morpholine-containing analogs () lack reported melting points but share similar molecular weights (342–356 g/mol), indicating comparable crystallinity.
Biological Activity
N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews existing literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula: C18H24N4O2
- Molecular Weight: 336.41 g/mol
The structure includes a morpholine ring, a dihydropyrimidine moiety, and an ethylphenyl group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the dihydropyrimidine core via the Biginelli reaction.
- Introduction of the morpholine and ethylphenyl substituents through nucleophilic substitutions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies: Compounds with similar structures were tested against various cancer cell lines (e.g., A549 lung cancer cells) using MTT assays to evaluate cell viability. These studies revealed that certain derivatives can induce apoptosis in cancer cells through caspase activation pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis via caspase activation |
| Compound B | C6 | 20 | DNA synthesis inhibition |
Other Biological Activities
In addition to anticancer effects, preliminary studies suggest that this compound may also possess:
- Anticonvulsant Activity: Related compounds have shown promise in reducing seizure activity in animal models .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1: A derivative was tested in a phase II trial for non-small cell lung cancer (NSCLC), demonstrating a reduction in tumor size in 30% of patients .
- Case Study 2: Another study reported significant improvements in seizure control in patients with refractory epilepsy when treated with similar dihydropyrimidine derivatives .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetylation | Acetyl chloride, Na₂CO₃, DCM, RT | 58% |
| Purification | TLC (MeOH:DCM gradient) | >95% purity |
Basic: How can reaction yields be optimized during acetylation steps?
Answer:
- Sequential reagent addition : Split Na₂CO₃ into two batches (0.793 mmol initially, 0.396 mmol added later) to maintain alkaline conditions and prevent premature neutralization of acetyl chloride .
- Solvent choice : DCM facilitates rapid mixing and stabilizes intermediates.
- Monitoring : Thin-layer chromatography (TLC) at 3-hour intervals identifies incomplete reactions, enabling timely reagent re-addition .
Basic: What spectroscopic techniques confirm the morpholine-dihydropyrimidinone structure?
Answer:
- ¹H/¹³C NMR : Key signals include:
- δ 2.14 (s, 3H) : Methyl group on the acetamide moiety .
- δ 3.31 (m, 2H) : Morpholine ring protons .
- δ 7.69 (s, 1H) : Pyrimidine aromatic proton .
- LC-MS : Molecular ion peaks (e.g., m/z 376.0 [M+H]⁺) validate molecular weight .
Q. Table 2: Key NMR Assignments
| Proton Group | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| CH₃ (acetamide) | 2.14 | Singlet | Acetyl group |
| Morpholine | 3.31 | Multiplet | N-linked CH₂ |
| Pyrimidine | 7.69 | Singlet | C-H aromatic |
Advanced: How does the morpholin-4-yl group influence bioactivity?
Answer:
The morpholine ring enhances:
- Solubility : Oxygen atoms in morpholine improve water solubility via hydrogen bonding.
- Target affinity : Morpholine’s electron-rich nitrogen may interact with enzyme active sites (e.g., kinase inhibitors) .
- Metabolic stability : Rigid morpholine structure reduces oxidative degradation compared to linear amines .
Methodological Insight : Comparative SAR studies using morpholine analogs (e.g., piperidine or pyrrolidine substitutions) can isolate its pharmacological contributions .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Structural validation : Single-crystal X-ray diffraction confirms conformational differences (e.g., dihedral angles between pyrimidine and aryl groups) that may alter binding .
- Hydrogen bonding analysis : Intramolecular interactions (e.g., N–H⋯N bonds) stabilize active conformers, explaining potency variations .
- In vitro assays : Standardize cell lines and assay conditions (e.g., pH, serum concentration) to minimize external variability .
Advanced: What computational methods predict target binding affinity?
Answer:
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., kinases) using the compound’s 3D structure (PDB ID: 4UX9) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
- QSAR models : Train models on morpholine-containing analogs to predict ADMET properties and optimize lead candidates .
Q. Table 3: Computational Parameters
| Method | Software | Key Metrics |
|---|---|---|
| Docking | AutoDock Vina | Binding energy (kcal/mol) |
| MD | GROMACS | RMSD, RMSF |
| QSAR | MOE | LogP, PSA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
